1-(6-Chloropyridin-3-yl)propan-1-one

Description

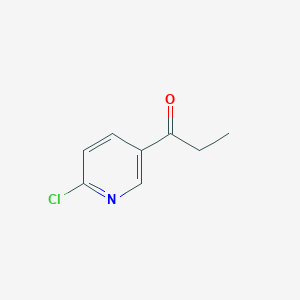

Structure

2D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEASVECCOHTXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617071 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872088-03-4 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(6-Chloropyridin-3-yl)propan-1-one" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(6-Chloropyridin-3-yl)propan-1-one

This guide offers a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest to the chemical research and drug development communities. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and characterization, explore its reactivity, and discuss its potential as a pivotal building block in medicinal chemistry. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a chlorine atom, a ketone functional group, and the nitrogen-containing aromatic ring imparts a unique combination of electronic and steric properties that make it a valuable intermediate.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical Structure of this compound.

Quantitative data for the compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 872088-03-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2][3] |

| Molecular Weight | 169.61 g/mol | [2] |

| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [1] |

| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 292.5°C at 760 mmHg | [2] |

| Density | 1.189 g/cm³ | [2] |

| Flash Point | 130.7°C | [2] |

| Refractive Index | 1.527 | [2] |

| XLogP3 | 2.3 | [2] |

| Storage Temperature | 2-8°C |[1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of 2-chloropyridine or a related derivative, though this can be challenging with pyridine rings. A more reliable method involves the reaction of a suitable organometallic reagent with a 6-chloronicotinoyl derivative. Below, we detail a plausible and robust protocol based on the reaction of an organocadmium or Grignard reagent with 6-chloronicotinoyl chloride.

Experimental Protocol: Synthesis via Organocadmium Reagent

This protocol is a well-established method for synthesizing ketones from acid chlorides, chosen here for its high selectivity and tolerance of various functional groups. The causality behind using an organocadmium reagent instead of a more reactive Grignard reagent is to prevent the common side reaction of addition to the newly formed ketone, which would yield a tertiary alcohol.

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

Preparation of Diethylcadmium:

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place anhydrous cadmium chloride (CdCl₂, 1.1 equivalents).

-

Add anhydrous diethyl ether as the solvent.

-

To this suspension, slowly add a solution of ethylmagnesium bromide (EtMgBr, 2.2 equivalents) in diethyl ether via a dropping funnel at 0°C (ice bath).

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The formation of the diethylcadmium reagent is typically observed as a change in the appearance of the reaction mixture.

-

-

Acylation Reaction:

-

In a separate flame-dried flask, dissolve 6-chloronicotinoyl chloride (1.0 equivalent) in anhydrous toluene or ether.

-

Cool this solution to 0°C.

-

Slowly add the freshly prepared diethylcadmium reagent to the solution of the acid chloride.

-

Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc), is used to isolate the pure product.

-

Fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield this compound as a solid or oil.

-

Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following protocols are standard procedures for acquiring NMR, IR, and MS data.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm and a relaxation delay of 2 seconds are appropriate.

-

Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Triplet (~1.2 ppm, 3H, -CH₃), Quartet (~2.9 ppm, 2H, -CH₂-), Multiplets/Doublets in the aromatic region (~7.5-9.0 ppm, 3H, Pyridine-H). |

| ¹³C NMR | Alkyl signals (~8 ppm, -CH₃; ~35 ppm, -CH₂-), Aromatic/Pyridine signals (~125-155 ppm), Carbonyl signal (~198 ppm, C=O).[4][5] |

| IR (KBr) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2980-2900 cm⁻¹ (Aliphatic C-H stretch), ~1700 cm⁻¹ (Strong, C=O stretch), ~1600, 1470 cm⁻¹ (C=C, C=N ring stretching). |

| MS (EI) | Molecular Ion (M⁺) at m/z ≈ 169/171 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key fragments may include loss of the ethyl group (M-29) and the propanoyl group (M-57).[3] |

Protocol: Mass Spectrometry (MS)

-

Sample Introduction: Prepare a dilute solution of the compound in methanol or acetonitrile (~10 µg/mL). Introduce the sample into the ion source via direct infusion.

-

Ionization: Use Electron Ionization (EI) at 70 eV to observe fragmentation patterns or Electrospray Ionization (ESI) for a softer ionization that favors the molecular ion peak.

-

Mass Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion peak (M⁺) and its isotopic pattern, which is characteristic of a monochlorinated compound.

Reactivity and Potential Applications

The chemical architecture of this compound offers several sites for chemical modification, making it a versatile intermediate in drug discovery and agrochemical synthesis.

Caption: Key reactive sites and potential transformations of the molecule.

-

Ketone Modifications: The propanone side chain is amenable to a wide range of classical ketone chemistry. It can be reduced to the corresponding secondary alcohol, which can serve as a handle for further functionalization. Reductive amination can introduce diverse amine functionalities, a common strategy in library synthesis for probing structure-activity relationships (SAR).

-

Pyridine Ring Functionalization: The chlorine atom at the 6-position is a prime site for modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, amine, or alkyne groups, dramatically increasing molecular complexity. Nucleophilic aromatic substitution can also be employed to displace the chloride with other nucleophiles.

-

Applications in Drug Discovery: The chloropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives are known to act as kinase inhibitors, which are crucial in oncology and neurodegenerative disease research.[7] For instance, the related 6-aminopyridine scaffold has been explored for developing dual inhibitors of GSK-3β and CK-1δ for potential Alzheimer's disease treatment.[8] This compound serves as an excellent starting point for synthesizing libraries of novel compounds to be screened for such activities. Furthermore, the (6-chloropyridin-3-yl)methyl moiety is a core component of neonicotinoid insecticides like Acetamiprid, highlighting the scaffold's importance in agrochemistry.[9][10]

Safety and Handling

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. (Z)-N-(1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)nitramide | C9H10ClN5O2 | CID 135541675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-(6-Chloropyridin-3-yl)propan-1-one" CAS number 872088-03-4

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-yl)propan-1-one (CAS 872088-03-4): A Key Intermediate in Modern Synthesis

Executive Summary

This compound, registered under CAS number 872088-03-4, is a heterocyclic ketone that has emerged as a significant building block in medicinal chemistry and drug discovery.[][2][3] Its molecular architecture, featuring a reactive propionyl group and a 6-chloropyridine ring, offers two distinct points for chemical modification. This dual reactivity makes it a versatile precursor for synthesizing a wide array of more complex molecules with potential therapeutic applications. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthesis protocol with mechanistic insights, analytical quality control methodologies, and its strategic applications in the synthesis of advanced chemical entities.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step syntheses. This section outlines the key identifiers and physicochemical data for this compound.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 872088-03-4 | [4][5][6] |

| Molecular Formula | C₈H₈ClNO | [4][5][6] |

| Molecular Weight | 169.61 g/mol | [5][6] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [4][6] |

| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N | [4][5] |

| Synonyms | 1-(6-chloro-3-pyridinyl)-1-propanone, 1-Propanone, 1-(6-chloro-3-pyridinyl)- | [5] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Boiling Point | 292.5°C at 760 mmHg | [5][7] |

| Density | 1.189 g/cm³ | [5][7] |

| Flash Point | 130.7°C | [5][7] |

| Refractive Index | 1.527 | [5][7] |

| XLogP3 | 2.33 | [5] |

| Storage Temperature | 2-8°C | [4] |

Structural Features and Reactivity Analysis

The utility of this compound stems from its two primary reactive sites: the electrophilic carbonyl carbon of the ketone and the carbon atom bonded to chlorine on the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).

Caption: Key reactive sites of the title compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is efficiently achieved via a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Recommended Synthetic Pathway

The most direct and industrially scalable approach involves the reaction of a 6-chloronicotinic acid derivative with an ethylmagnesium halide (Grignard reagent).[4][7] A common precursor is 6-chloronicotinoyl chloride, which is highly reactive towards the nucleophilic Grignard reagent.

Rationale and Causality

-

Choice of Precursors: 6-Chloronicotinic acid derivatives are readily available starting materials. Ethylmagnesium bromide or chloride (CAS 925-90-6) is a standard, commercially available organometallic reagent.[4]

-

Reaction Mechanism: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride or ester. The resulting tetrahedral intermediate subsequently collapses, eliminating the leaving group (e.g., chloride) to form the ketone.

-

Critical Parameters: The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water. The temperature must be carefully controlled, typically starting at low temperatures (e.g., 0°C or below) to prevent side reactions, such as a second addition of the Grignard reagent to the newly formed ketone product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organometallic chemistry principles.

-

Reactor Setup: A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (Nitrogen or Argon) inlet.

-

Reagent Preparation: A solution of 6-chloronicotinoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) is charged into the flask.

-

Grignard Addition: A solution of ethylmagnesium bromide (approx. 1.1 eq) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The choice of a slight excess of the Grignard reagent ensures complete conversion of the starting material.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid chloride is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at low temperature. This step protonates the intermediate alkoxide and destroys any excess Grignard reagent.

-

Workup and Extraction: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization and Quality Control

A self-validating analytical system is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.[8]

Spectroscopic Profile

While specific experimental spectra are not publicly available in the search results, the expected data can be reliably predicted based on the molecular structure.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values; actual shifts may vary based on solvent and experimental conditions)

| Type | Position | Predicted Shift (ppm) | Multiplicity |

| ¹H NMR | Pyridine-H2 | ~8.9 | d |

| Pyridine-H4 | ~8.2 | dd | |

| Pyridine-H5 | ~7.5 | d | |

| -CH₂- (propionyl) | ~3.0 | q | |

| -CH₃ (propionyl) | ~1.2 | t | |

| ¹³C NMR | C=O | ~198 | s |

| Pyridine-C6 (Cl) | ~155 | s | |

| Pyridine-C2 | ~151 | s | |

| Pyridine-C4 | ~138 | s | |

| Pyridine-C3 (CO) | ~131 | s | |

| Pyridine-C5 | ~125 | s | |

| -CH₂- (propionyl) | ~32 | t | |

| -CH₃ (propionyl) | ~8 | q |

Table 4.2: Predicted Mass Spectrometry Data [9]

| Adduct | Calculated m/z |

| [M+H]⁺ | 170.03671 |

| [M+Na]⁺ | 192.01865 |

| [M-H]⁻ | 168.02215 |

| [M]⁺ | 169.02888 |

Chromatographic Purity Assessment

HPLC is the standard method for determining the purity of synthetic intermediates.

Protocol: Reverse-Phase HPLC-UV

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Analysis: Inject 5 µL and integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity of ≥97% is typically required for use in drug development.[6]

The combination of NMR confirming the structure, Mass Spec confirming the molecular weight, and HPLC confirming the purity constitutes a self-validating system that ensures the material's quality for subsequent research.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules.[10][11][12]

Elaboration of the Core Structure

The ketone and chloro functionalities serve as handles for a variety of chemical transformations:

-

Ketone Modification: The carbonyl group can be reduced to a secondary alcohol, which can be further functionalized. More importantly, it can undergo reductive amination to introduce diverse amine side chains, a common strategy in medicinal chemistry to modulate solubility and target binding.

-

Chlorine Displacement: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines, thiols, or alkoxides. This allows for the introduction of different substituents on the pyridine ring, profoundly impacting the molecule's electronic properties and biological activity.

This compound and its derivatives are structurally related to metabolites of neonicotinoid insecticides like Acetamiprid, indicating the importance of this chemical scaffold in both agrochemical and potentially toxicological research.[13][14][15]

Logical Pathway from Intermediate to Diverse Scaffolds

Caption: Synthetic utility of the title compound.

Safety, Handling, and Storage

-

Hazard Identification: GHS classification data is currently unavailable.[4][5] The compound should be treated as potentially harmful.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 2-8°C.[4]

References

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. Page loading... [guidechem.com]

- 8. Applications for Medicinal Chemistry [imserc.northwestern.edu]

- 9. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. jocpr.com [jocpr.com]

- 15. Acetamiprid metabolite (IM-1-5) | C9H12ClN3 | CID 19967186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-yl)propan-1-one: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(6-Chloropyridin-3-yl)propan-1-one, a key intermediate in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, and a validated synthetic route. Emphasis is placed on the practical application of this compound as a building block in the development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and actionable experimental insights.

Introduction

This compound is a heterocyclic ketone that has garnered significant interest as a versatile synthetic intermediate. Its structure, which incorporates a reactive chloropyridine moiety and a propanone side chain, offers multiple avenues for chemical modification. This strategic combination of functional groups makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including those with potential biological activity. The chlorosubstituted pyridine ring, in particular, is a common feature in many bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide will delve into the essential chemical and physical characteristics of this compound, providing a solid foundation for its effective utilization in research and development.

Molecular Structure and Chemical Identity

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a propan-1-one group at the 3-position.

Systematic IUPAC Name: this compound

2.1. Structural Representation

Caption: 2D structure of this compound.

2.2. Key Molecular Identifiers

A summary of the key identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 872088-03-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| Canonical SMILES | CCC(=O)C1=CN=C(C=C1)Cl | [1] |

| InChI | InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | [1] |

| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 292.5 °C at 760 mmHg | [2] |

| Density | 1.189 g/cm³ | [2] |

| Flash Point | 130.7 °C | [2] |

| Refractive Index | 1.527 | [2] |

| XLogP3 | 2.3 | [2] |

These properties suggest that the compound is a stable solid at room temperature with a relatively high boiling point, indicative of its polarity and molecular weight.

Synthesis and Mechanism

The synthesis of this compound can be achieved through a variety of synthetic routes. A common and effective method is the Friedel-Crafts acylation of a suitable chloropyridine precursor. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

4.1. Conceptual Synthetic Pathway

A plausible synthetic pathway involves the reaction of 2-chloropyridine with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyridine ring.

Caption: Conceptual workflow for the synthesis of this compound.

4.2. Detailed Experimental Protocol

Materials:

-

2-Chloropyridine

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propionyl chloride dropwise.

-

Allow the mixture to stir at 0 °C for 15-20 minutes to form the acylium ion complex.

-

Add a solution of 2-chloropyridine in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry. The obtained data should be compared with known values for confirmation.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized molecule. While a complete, authoritatively sourced dataset is not available in the provided search results, typical expected spectral features are discussed below.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, typically in the range of 7.5-9.0 ppm. The ethyl group of the propanone moiety will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically around 190-200 ppm), the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl group.

5.2. Infrared (IR) Spectroscopy The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-Cl stretching and aromatic C-H and C=C/C=N stretching vibrations.

5.3. Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 169.61 g/mol . The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature allows for a variety of chemical transformations.

6.1. Intermediate for Bioactive Molecules The chloropyridine scaffold is a well-established pharmacophore in medicinal chemistry. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs. The ketone functionality can also be a handle for further chemical modifications, such as reduction to an alcohol, reductive amination, or conversion to other functional groups.

The categorization of this compound under "Antibacterials" by some suppliers suggests its potential use in the synthesis of novel antibacterial agents.[1]

6.2. Precursor for Agrochemicals The chloropyridine moiety is also prevalent in a number of modern insecticides. For instance, it is a key structural component of neonicotinoid insecticides. Therefore, this compound could serve as a valuable intermediate in the development of new agrochemicals.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The strategic positioning of its functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel and complex molecules. Researchers and drug development professionals can leverage the information presented in this guide to effectively incorporate this compound into their synthetic strategies, paving the way for the discovery of new therapeutic agents and other valuable chemical entities.

References

A Technical Guide to the Spectroscopic Profile of 1-(6-Chloropyridin-3-yl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 1-(6-Chloropyridin-3-yl)propan-1-one (CAS No. 872088-03-4).[1][2][3] As a significant heterocyclic ketone, this molecule serves as a valuable intermediate in the synthesis of pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic signature is paramount for researchers in ensuring structural integrity, monitoring reaction progress, and confirming the identity of synthesized materials. This document synthesizes predicted data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding these predictions in fundamental principles and data from analogous structures. We will explore the causality behind spectral features, detail standardized experimental protocols, and present the data in a clear, accessible format for drug development professionals and research scientists.

Introduction and Molecular Structure

This compound is a substituted pyridinyl ketone with the molecular formula C₈H₈ClNO and a molecular weight of approximately 169.61 g/mol .[1][2][3] Its structure comprises a pyridine ring substituted with a chlorine atom at the 6-position and a propanoyl group at the 3-position. This combination of a halogenated aromatic heterocycle and a ketone functional group dictates its chemical reactivity and its distinct spectroscopic characteristics.

The structural elucidation of such molecules is a cornerstone of modern chemical synthesis. It relies not on a single technique, but on the synergistic application of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle, and together, they allow for unambiguous confirmation. In this guide, we will deconstruct the predicted spectroscopic data from the ground up, providing the rationale for each expected signal.

Molecular Structure and Atom Numbering

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can map the connectivity of atoms.

Experimental Protocol: NMR Spectroscopy

A robust and standard protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.[4][5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often the first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and serves as the reference point for all other signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons, to ensure adequate signal dispersion and resolution.[4]

-

Data Acquisition:

-

For ¹H NMR , acquire data using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹H NMR Spectroscopy: Data Interpretation

The proton NMR spectrum provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons, the integration value reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) tells us about the number of neighboring protons.

Based on the structure, we predict five distinct signals:

-

Pyridine Ring Protons: The three protons on the pyridine ring are in different electronic environments and will appear as three separate signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 2 (H-2), adjacent to the nitrogen and the acyl group, is expected to be the most deshielded and appear furthest downfield. The proton at position 4 (H-4) will be influenced by the adjacent chlorine and acyl group, while the proton at position 5 (H-5) will be the most upfield of the three.

-

Propanone Protons: The propanone side chain gives rise to two signals. The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a quartet due to coupling with the three protons of the neighboring methyl group. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two protons of the adjacent methylene group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.9 - 9.1 | Doublet of doublets (dd) or d | J ≈ 2.5, 0.8 Hz | 1H |

| H-4 | ~8.1 - 8.3 | Doublet of doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |

| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) or d | J ≈ 8.5, 0.8 Hz | 1H |

| -CH₂- (Propanone) | ~2.9 - 3.1 | Quartet (q) | J ≈ 7.2 Hz | 2H |

| -CH₃ (Propanone) | ~1.1 - 1.3 | Triplet (t) | J ≈ 7.2 Hz | 3H |

¹³C NMR Spectroscopy: Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. A standard proton-decoupled spectrum will show each unique carbon as a single peak.

The molecule contains eight carbon atoms, all of which are chemically distinct and should produce eight signals.

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 195-200 ppm range.

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon attached to the chlorine (C-6) will be shifted downfield. The carbon bearing the propanoyl group (C-3) and the carbon adjacent to the nitrogen (C-2) will also be downfield.

-

Propanone Carbons: The aliphatic carbons of the propanone group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~198.5 |

| C-6 (C-Cl) | ~157.0 |

| C-2 | ~151.0 |

| C-4 | ~138.0 |

| C-3 | ~131.0 |

| C-5 | ~124.5 |

| -CH₂- (Propanone) | ~32.0 |

| -CH₃ (Propanone) | ~8.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, which are characteristic of the bonds involved.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent disc. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Background Spectrum: An IR spectrum of the pure KBr pellet or the empty salt plate is recorded first. This background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O, as well as the sample matrix.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum of this compound will be dominated by several key absorptions:

-

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected. Aromatic ketones typically show this band in the range of 1685-1700 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

-

Aliphatic C-H Stretches: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹.

-

C-Cl Stretch: The stretch for the C-Cl bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.[6]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1695 | Strong, Sharp | C=O Stretch | Aromatic Ketone |

| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |

| ~750 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A common method for this type of molecule is Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing it to eject an electron and form a positively charged molecular ion (M⁺•). This process imparts significant energy, leading to fragmentation. Electrospray Ionization (ESI) is another option, particularly for LC-MS, which is a softer technique that often yields the protonated molecule [M+H]⁺.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Interpretation

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Molecular Ion Peak (M⁺•): The molecular formula C₈H₈ClNO gives a monoisotopic mass of 169.0294 Da.[1][3] The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion: an M⁺• peak at m/z 169 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 171 (from the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.[7]

-

Key Fragmentation Pathways: The molecular ion will fragment in predictable ways. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a dominant pathway for ketones.[8][9]

-

Loss of the ethyl group (•C₂H₅): Cleavage of the C-C bond between the carbonyl carbon and the ethyl group would result in a fragment at m/z 140/142. This is often a major fragmentation pathway.

-

Loss of CO: The resulting acylium ion (m/z 140/142) can lose carbon monoxide (28 Da) to give a fragment corresponding to the chloropyridinyl cation at m/z 112/114.

-

Predicted Mass Spectrometry Fragmentation

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility and Stability of 1-(6-Chloropyridin-3-yl)propan-1-one

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar upon which successful formulation, efficacy, and safety are built. For a molecule like 1-(6-Chloropyridin-3-yl)propan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry, its solubility and stability are paramount. These characteristics dictate its journey through the body—from dissolution and absorption to its ultimate metabolic fate. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering not just protocols, but the scientific rationale that underpins them. As we delve into the methodologies, we will be guided by the principles of generating robust, reproducible data that can confidently steer drug development decisions.

Physicochemical Characterization of this compound

Before embarking on solubility and stability assessments, a foundational understanding of the molecule's intrinsic properties is essential.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [2] |

| Appearance | (Hypothetical) Off-white to pale yellow solid | |

| Predicted Lipophilicity (XLogP3) | 2.3 | [2] |

| Boiling Point | 292.5°C at 760 mmHg | [2] |

| Density | 1.189 g/cm³ | [2] |

The predicted XLogP3 value of 2.3 suggests that this compound is moderately lipophilic, which has significant implications for its solubility in both aqueous and organic media. This preliminary data helps in the selection of appropriate solvent systems for our subsequent investigations.

Solubility Determination: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and, consequently, suboptimal therapeutic efficacy. This section outlines a systematic approach to characterizing the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[3]

Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures.

Methodology:

-

Solvent Selection: A range of solvents should be chosen to cover a spectrum of polarities, including purified water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal conditions), and common organic solvents used in formulation (e.g., ethanol, propylene glycol, PEG 400).

-

Sample Preparation: An excess amount of this compound is added to vials containing a known volume of each solvent. The excess solid is crucial to ensure that equilibrium with the solid state is achieved.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). Visual inspection for the persistence of solid material should be performed.

-

Phase Separation: After equilibration, the samples are allowed to stand, and the supernatant is carefully withdrawn after centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.[4]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for accurate quantification.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a predetermined λmax (e.g., 260 nm)

-

Injection Volume: 10 µL

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity as per ICH guidelines.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound to illustrate the expected outcomes.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 0.5 |

| pH 1.2 Buffer | 37 | 0.8 |

| pH 6.8 Buffer | 37 | 0.4 |

| Ethanol | 25 | 25.0 |

| Propylene Glycol | 25 | 15.0 |

Interpretation of Results: The hypothetical data suggests that the compound has low aqueous solubility, which might be slightly enhanced under acidic conditions. Its significantly higher solubility in organic solvents is consistent with its lipophilic character. This information is crucial for guiding formulation strategies, such as the potential need for solubility enhancement techniques for oral dosage forms.

Stability Assessment: Ensuring Potency and Safety

Stability testing is a non-negotiable aspect of drug development, as it provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[5] Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound under conditions more severe than those used for long-term stability testing.[7]

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: The stock solution is subjected to the following stress conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is exposed to 80°C for 48 hours.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control is run in parallel.

-

-

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method.

Hypothetical Stability Data

The following table summarizes hypothetical results from a forced degradation study.

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 5% | 1 |

| 0.1 M NaOH, 60°C | 15% | 2 |

| 3% H₂O₂, RT | 8% | 1 |

| 80°C (solid) | <1% | 0 |

| Photolytic | 12% | 2 |

Interpretation of Results: The hypothetical data suggests that this compound is most susceptible to degradation under basic and photolytic conditions. The chloropyridine moiety is known to be susceptible to nucleophilic substitution, which could be enhanced under basic conditions. Photodegradation is also a known pathway for pyridine-containing compounds.[9] The relative stability under thermal and acidic conditions is a positive attribute.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, particularly under basic conditions, which could lead to the formation of the corresponding hydroxypyridine derivative.

-

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the propanone side chain could also be susceptible to oxidation.

-

Photodegradation: Pyridine-containing compounds can undergo complex photochemical reactions, including ring-opening or rearrangement.[9]

Further structural elucidation of the observed degradants using techniques like LC-MS/MS would be necessary to confirm these pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the evaluation of the solubility and stability of this compound. The described protocols, rooted in established scientific principles and regulatory guidelines, provide a robust framework for generating the critical data needed to advance a compound through the drug development pipeline. The hypothetical data presented herein underscores the importance of these studies in identifying potential liabilities, such as low aqueous solubility and susceptibility to basic and photolytic degradation.

Future work should focus on the execution of these protocols to generate real-world data for this compound. The identification and characterization of any significant degradation products would be a priority, as would the development of formulation strategies to address any solubility or stability challenges. By systematically applying the principles and methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of this compound, paving the way for its successful development as a potential therapeutic agent.

References

- 1. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. ema.europa.eu [ema.europa.eu]

- 9. biomedres.us [biomedres.us]

A Technical Guide to the Research Applications of 1-(6-Chloropyridin-3-yl)propan-1-one: A Versatile Synthetic Intermediate

For the attention of researchers, medicinal chemists, and professionals in drug and agrochemical development, this document provides an in-depth exploration of the potential research applications of the chemical compound 1-(6-Chloropyridin-3-yl)propan-1-one . While not extensively characterized as a standalone bioactive agent, its chemical structure presents it as a valuable and versatile intermediate for the synthesis of a wide array of potentially potent molecules.

Compound Overview

This compound is a heterocyclic ketone with the molecular formula C8H8ClNO.[1][2][3] Its structure features a propanone group attached to the 3-position of a 6-chloropyridine ring. This combination of a reactive ketone functional group and an adaptable chloropyridine core makes it a prime candidate for a variety of chemical modifications and further elaborations.

| Property | Value |

| CAS Number | 872088-03-4[1][3] |

| Molecular Formula | C8H8ClNO[1][2][3] |

| Molecular Weight | 169.61 g/mol [3] |

| Appearance | Varies, often a solid[4] |

| Boiling Point | 292.5°C at 760 mmHg[3] |

| Density | 1.189 g/cm³[3] |

Synthetic Pathways and Chemical Reactivity

The primary value of this compound lies in its potential for synthetic diversification. The two main points of reactivity are the ketone group and the chlorine atom on the pyridine ring.

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts acylation of 2-chloropyridine or a related precursor. A plausible laboratory-scale synthesis is outlined below:

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloropyridine in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl3).

-

Acylation: Slowly add propionyl chloride to the reaction mixture at a controlled temperature (typically 0-5°C).

-

Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Potential Research Applications in Medicinal Chemistry

The chloropyridine moiety is a well-established pharmacophore found in numerous bioactive compounds.[5][6][7] This suggests that derivatives of this compound could be explored for a range of therapeutic applications.

Development of Novel Anticancer Agents

Derivatives of 2-chloropyridine have been synthesized and shown to exhibit antitumor activity.[5] For instance, novel 2-chloro-pyridine derivatives containing flavone moieties have been investigated as potential telomerase inhibitors.[5] The core structure of this compound can serve as a starting point for generating libraries of compounds to be screened for similar activities.

Synthesis of Antimicrobial Compounds

The chloropyridine scaffold is also present in compounds with antimicrobial properties.[7] By modifying the propanone group of this compound, for example, through the formation of Schiff bases or other heterocyclic rings, novel compounds with potential antibacterial and antifungal activities can be synthesized and evaluated.[7]

Exploration of CNS-Active Agents

Recent studies have focused on the synthesis of piperazine derivatives containing a chloropyridinyl oxypropyl linker as potential dopamine/serotonin receptor agonists.[8] The propanone side chain of this compound can be chemically modified to introduce such linkers, opening avenues for the discovery of new treatments for neurological and psychiatric disorders.

Potential Research Applications in Agrochemicals

The 6-chloro-3-pyridinylmethyl moiety is a key structural feature of neonicotinoid insecticides, a major class of crop protection agents.[9][10] This makes this compound a highly relevant starting material for the synthesis of novel insecticidal compounds.

Precursor for Neonicotinoid Analogs

Neonicotinoids such as imidacloprid and acetamiprid contain the 6-chloro-3-pyridinylmethyl group.[9][11][12] The propanone group of this compound can be reduced to an alcohol and subsequently converted to a leaving group to allow for the introduction of the nitrogen-containing heterocycles characteristic of neonicotinoids.

Workflow for Neonicotinoid Analog Synthesis

Caption: Synthetic workflow from this compound to neonicotinoid analogs.

Protocol 2: Reduction and Chlorination for Neonicotinoid Precursor Synthesis

-

Reduction: Dissolve this compound in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise. Stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry and concentrate to obtain 3-(6-chloropyridin-3-yl)propan-1-ol.[13]

-

Chlorination: Dissolve the alcohol in a solvent such as dichloromethane and add thionyl chloride (SOCl2) dropwise at 0°C. Reflux the mixture for a few hours.

-

Purification: After completion, carefully remove the excess SOCl2 under reduced pressure and purify the resulting chlorinated intermediate.

This chlorinated intermediate can then be reacted with various nitrogen-containing heterocycles to generate a library of novel neonicotinoid candidates.

Logical Relationships in Derivative Synthesis

The synthetic utility of this compound can be visualized as a branching pathway, where modifications to its core structure lead to diverse classes of potentially bioactive molecules.

Caption: Potential synthetic pathways from the core intermediate.

Conclusion

While this compound may not be a terminal drug or agrochemical product itself, its true value lies in its role as a versatile and strategic building block. The presence of two distinct and reactive functional moieties allows for a wide range of chemical transformations, making it an ideal starting point for the discovery of novel compounds in both medicinal and agricultural chemistry. Researchers are encouraged to explore the synthetic potential of this compound to generate diverse molecular libraries for screening and lead optimization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. 120739-62-0 CAS MSDS (N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. jocpr.com [jocpr.com]

- 13. PubChemLite - 3-(6-chloropyridin-3-yl)propan-1-ol (C8H10ClNO) [pubchemlite.lcsb.uni.lu]

"1-(6-Chloropyridin-3-yl)propan-1-one" as a synthetic intermediate

An In-depth Technical Guide to 1-(6-Chloropyridin-3-yl)propan-1-one as a Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern synthetic chemistry. We delve into its fundamental physicochemical properties, explore robust synthesis methodologies grounded in established chemical principles, and elucidate its versatile applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the strategic use of this valuable building block. Detailed protocols, mechanistic explanations, and safety considerations are presented to ensure both conceptual understanding and practical applicability.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound (CAS No. 872088-03-4) is a substituted pyridine derivative that has emerged as a highly valuable intermediate in organic synthesis.[1][2] Its utility stems from the presence of two key reactive functional groups: a ketone and a chloro-substituted pyridine ring.

-

The Ketone Moiety: The propanone side chain offers a reactive handle for a wide array of chemical transformations. It can be readily modified through reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing groups, or alpha-functionalization to build more complex carbon skeletons.

-

The 6-Chloropyridin-3-yl Core: The pyridine ring itself is a common scaffold in bioactive molecules. The chlorine atom at the 6-position is particularly significant; it activates the ring for nucleophilic aromatic substitution (SNAr), providing a reliable site for introducing diverse functionalities. Conversely, it can also participate in various cross-coupling reactions.

This bifunctional nature allows for sequential and regioselective modifications, making it a strategic precursor for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and potent agrochemicals.

Physicochemical and Spectroscopic Profile

A clear understanding of the compound's physical properties is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 872088-03-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2][3] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| Appearance | Typically an off-white to yellow solid | |

| Boiling Point | 292.5 °C at 760 mmHg | [1] |

| Density | 1.189 g/cm³ | [1] |

| Flash Point | 130.7 °C | [1] |

| XLogP3 | 2.3 | [1] |

| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N | [1][2] |

Spectroscopic Characterization: The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectra should be run for each batch, typical ¹H and ¹³C NMR chemical shifts can be predicted based on its structure. Mass spectrometry would show a characteristic isotopic pattern for the [M]+ and [M+H]+ ions due to the presence of chlorine.

Synthesis Methodologies: Navigating the Acylation of an Electron-Deficient Ring

The synthesis of 3-acylpyridines, such as the title compound, presents a classic challenge in organic chemistry. The pyridine ring is electron-deficient, which deactivates it towards standard electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[4] The nitrogen atom readily complexes with Lewis acids, further deactivating the ring and often requiring stoichiometric or greater amounts of the catalyst.[4][5]

A prevalent strategy involves a modified Friedel-Crafts acylation of a suitable pyridine precursor.

Proposed Synthetic Route: Friedel-Crafts Acylation of 2-Chloropyridine

A logical and common approach is the Friedel-Crafts acylation of 2-chloropyridine with either propionyl chloride or propionic anhydride, catalyzed by a strong Lewis acid like aluminum trichloride (AlCl₃).

Caption: General workflow for Friedel-Crafts acylation.

Causality and Mechanistic Insight:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of propionyl chloride. This complex is highly polarized, facilitating the departure of the chloride to form a resonance-stabilized acylium ion (CH₃CH₂C≡O⁺). This powerful electrophile is necessary to overcome the low nucleophilicity of the pyridine ring.[6]

-

Electrophilic Attack: The acylium ion attacks the electron-rich π-system of the 2-chloropyridine ring. The substitution occurs preferentially at the 5-position (meta to the nitrogen and ortho/para to the chloro group), which is the most nucleophilic and sterically accessible position, leading to the desired 3-acyl-6-chloropyridine structure.

-

Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product.

Self-Validating Experimental Protocol

This protocol is a representative example based on established principles of Friedel-Crafts chemistry and should be optimized for scale and specific laboratory conditions.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous 1,2-dichloroethane (DCE) as the solvent.

-

Catalyst Suspension: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum trichloride (AlCl₃, ~2.5 equivalents) portion-wise with vigorous stirring.

-

Reagent Addition: Slowly add propionyl chloride (1.1 equivalents) dropwise to the suspension, maintaining the temperature below 5 °C. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.

-

Substrate Addition: Add 2-chloropyridine (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 83 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Neutralization & Wash: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: Purify the crude residue by column chromatography on silica gel or by vacuum distillation to yield this compound. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications as a Versatile Synthetic Intermediate

The true value of this compound lies in its ability to serve as a launchpad for more complex molecules. The ketone and chloro functionalities can be addressed selectively.

Elaboration via Reductive Amination

A primary application is in the synthesis of amine derivatives through reductive amination. The ketone is first converted to an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction for introducing side chains found in many pharmaceuticals.

Example: Synthesis of a Precursor to Neonicotinoid Analogs

This compound is a key starting material for synthesizing analogs of neonicotinoid insecticides like Acetamiprid.[7][8] The synthesis of N-[(6-Chloropyridin-3-yl)methyl] derivatives often involves modification of a carbonyl group at the 3-position.[9][10][11]

Caption: Reductive amination pathway.

Modification via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, such as alcohols, thiols, or amines, especially under heated conditions or with base catalysis. This allows for the introduction of a wide range of substituents onto the pyridine ring.

Example: Synthesis of Dopamine/Serotonin Receptor Agonist Scaffolds

Research into novel dopamine and serotonin receptor agonists has utilized related 6-chloropyridin-3-yl ethers as key intermediates.[12] The synthesis involves reacting the chloro-pyridine moiety with an appropriate alcohol under basic conditions (e.g., Williamson ether synthesis).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Wear suitable protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C is sometimes recommended.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern synthetic chemist. Its dual reactivity, embodied by the modifiable ketone and the displaceable chlorine atom, provides a robust and flexible platform for the synthesis of complex, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling allows researchers in pharmaceutical and agrochemical development to leverage its full potential in creating novel and effective chemical entities.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. jocpr.com [jocpr.com]

- 9. 120739-62-0 CAS MSDS (N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

The Strategic Role of 1-(6-Chloropyridin-3-yl)propan-1-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Within this vast chemical space, 1-(6-Chloropyridin-3-yl)propan-1-one emerges as a highly versatile, yet underexplored, intermediate. Its unique combination of a reactive ketone functionality and a synthetically tractable chloropyridine core offers a compelling platform for the development of novel therapeutics. This guide provides an in-depth analysis of the synthesis, chemical reactivity, and potential medicinal chemistry applications of this compound, drawing insights from analogous structures to illuminate its potential in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and agrochemicals.

Introduction: The Chemical and Strategic Value of this compound

This compound (CAS No. 872088-03-4) is a solid, crystalline compound with the molecular formula C8H8ClNO.[2][3] Its strategic importance in medicinal chemistry is derived from two key structural features:

-

The 6-Chloropyridin-3-yl Core: This moiety is a well-established pharmacophore. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.[4] The chlorine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. It can be readily displaced through nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[5]

-

The Propan-1-one Side Chain: The ketone functionality is a gateway to a multitude of chemical transformations. It can be reduced to a secondary alcohol, which can then be further functionalized. The alpha-carbon can be halogenated to introduce further reactive sites, or the ketone can undergo reductive amination to introduce diverse amine functionalities.

This combination of a biologically relevant core and a synthetically versatile side chain makes this compound a valuable starting material for the construction of diverse chemical libraries for drug discovery.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 872088-03-4 | [2] |

| Molecular Formula | C8H8ClNO | [3] |

| Molecular Weight | 169.61 g/mol | [3] |

| Boiling Point | 292.5°C at 760 mmHg | [3] |

| Flash Point | 130.7°C | [3] |

| Density | 1.189 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction or a Grignard reaction, starting from a suitable pyridine derivative. While specific, detailed protocols are often proprietary, the general approaches are well-established in organic chemistry.

Protocol 1: Friedel-Crafts Acylation Approach

This is a common method for the acylation of aromatic and heteroaromatic rings.

Methodology:

-

Starting Material: 2-Chloropyridine.

-